An In-depth Technical Guide to the Synthesis and Characterization of 1-Azidoanthracene
An In-depth Technical Guide to the Synthesis and Characterization of 1-Azidoanthracene
This guide provides a comprehensive overview of the synthesis and characterization of 1-azidoanthracene, a valuable chemical intermediate in various fields of research and development. The methodologies detailed herein are grounded in established chemical principles, ensuring reliability and reproducibility for researchers, scientists, and drug development professionals.
Introduction: The Versatility of Aryl Azides
Aryl azides, such as 1-azidoanthracene, are a class of organic compounds characterized by the covalent bonding of an azide functional group (-N₃) to an aromatic ring. These molecules serve as versatile building blocks in organic synthesis due to the unique reactivity of the azide moiety. They are widely utilized in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for the construction of complex molecular architectures.[1] Furthermore, the thermal or photochemical decomposition of aryl azides generates highly reactive nitrene intermediates, which can undergo a variety of transformations, including C-H insertion and cycloaddition reactions.[2][3] The anthracene core, with its extended π-system, imparts unique photophysical properties to the molecule, making 1-azidoanthracene a subject of interest in materials science and for the development of fluorescent probes.[4][5]
Synthesis of 1-Azidoanthracene: A Two-Step, One-Pot Approach
The most common and efficient method for the synthesis of 1-azidoanthracene proceeds through a two-step, one-pot reaction starting from the readily available 1-aminoanthracene. This process involves the diazotization of the primary amine followed by azidation with an azide salt.[6]
Underlying Principles
Diazotization: The first step involves the conversion of the primary aromatic amine, 1-aminoanthracene, into a diazonium salt. This reaction is typically carried out in a cold, acidic solution with sodium nitrite (NaNO₂).[7] The strong acid, usually hydrochloric acid (HCl), protonates the nitrous acid (formed in situ from NaNO₂ and acid) to generate the highly electrophilic nitrosonium ion (NO⁺). The lone pair of the amino group on 1-aminoanthracene then attacks the nitrosonium ion, initiating a series of proton transfers and elimination of water to yield the 1-anthracenediazonium salt.[] Maintaining a low temperature (0-5 °C) is critical during this step, as diazonium salts are thermally unstable and can decompose, leading to side products and reduced yields.[1][9]
Azidation: The in situ generated 1-anthracenediazonium salt is then treated with an azide source, most commonly sodium azide (NaN₃).[2] The azide anion (N₃⁻) acts as a nucleophile, displacing the dinitrogen (N₂) group from the diazonium salt to form the desired 1-azidoanthracene. This reaction is a variant of the Sandmeyer reaction.[1]
Detailed Experimental Protocol
Materials and Reagents:
-
1-Aminoanthracene
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Azide (NaN₃)
-
Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Ice
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-aminoanthracene in a suitable solvent such as a mixture of concentrated HCl and water.
-
Cooling: Cool the solution to 0-5 °C in an ice-water bath with vigorous stirring. It is imperative to maintain this temperature throughout the diazotization step.[1]
-
Diazotization: Prepare a solution of sodium nitrite in deionized water. Slowly add this solution dropwise to the cold 1-aminoanthracene solution. The rate of addition must be carefully controlled to keep the internal temperature below 5 °C.[1] The completion of the diazotization can be monitored using starch-iodide paper, where a blue-black color indicates the presence of excess nitrous acid.
-
Azidation: Prepare a solution of sodium azide in deionized water. While maintaining the low temperature, add the sodium azide solution dropwise to the reaction mixture containing the in situ generated 1-anthracenediazonium salt. Vigorous nitrogen gas evolution is typically observed during this step.
-
Reaction Completion and Workup: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30-60 minutes, followed by slow warming to room temperature.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane or diethyl ether.
-
Washing: Wash the organic layer sequentially with deionized water and a saturated sodium bicarbonate solution to remove any remaining acid.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude 1-azidoanthracene can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) or by recrystallization.
Characterization of 1-Azidoanthracene
Comprehensive characterization is essential to confirm the identity and purity of the synthesized 1-azidoanthracene. A combination of spectroscopic techniques is typically employed.
Spectroscopic Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying the presence of the azide functional group. The asymmetric stretching vibration of the azide group gives rise to a strong and characteristic absorption band in the region of 2100-2160 cm⁻¹.[10][11] The exact position of this band can be influenced by the local environment and solvent.[12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides information about the structure of the anthracene core. The aromatic protons of 1-azidoanthracene will appear as a series of multiplets in the downfield region, typically between 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns are characteristic of the 1-substituted anthracene skeleton.[14][15]
-
¹³C NMR: The carbon NMR spectrum will show a series of signals corresponding to the 14 carbon atoms of the anthracene framework.[16] The carbon atom attached to the azide group will have a characteristic chemical shift. The chemical shifts of aromatic carbons generally fall in the range of 120-150 ppm.[14][17]
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound. The mass spectrum of 1-azidoanthracene will show a molecular ion peak (M⁺) corresponding to its molecular formula (C₁₄H₉N₃). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Thermal and Photochemical Properties
Thermal Stability: Aryl azides are known to be thermally sensitive compounds.[9] The thermal stability of 1-azidoanthracene can be investigated using techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA). These analyses can determine the decomposition temperature, which is an important safety consideration. The decomposition of aryl azides typically involves the extrusion of nitrogen gas to form a nitrene intermediate.[2][18]
Photochemical Properties: The anthracene moiety is known for its fluorescence. However, the introduction of an azido group can influence the photophysical properties.[4] The UV-Vis absorption and fluorescence emission spectra of 1-azidoanthracene can be recorded to study its electronic transitions and emissive properties. Photolysis of 1-azidoanthracene with UV light can also lead to the formation of the corresponding nitrene, which can be trapped or studied spectroscopically.[19]
Quantitative Data Summary
| Parameter | Expected Value/Range | Technique |
| Yield | 60-90% (variable) | Gravimetric |
| FTIR (Azide Stretch) | 2100-2160 cm⁻¹ | FTIR Spectroscopy |
| ¹H NMR (Aromatic Protons) | 7.0-8.5 ppm | ¹H NMR Spectroscopy |
| Molecular Weight (C₁₄H₉N₃) | 219.25 g/mol | Mass Spectrometry |
Safety Considerations
-
Azide Compounds: Sodium azide and organic azides are potentially explosive and toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid. Diazonium salts can also be explosive when isolated in a dry state.[1]
-
Reaction Conditions: The diazotization reaction is exothermic and requires strict temperature control to prevent runaway reactions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves, when handling the chemicals and performing the reactions described in this guide.
Conclusion
The synthesis of 1-azidoanthracene via the diazotization of 1-aminoanthracene followed by azidation is a well-established and reliable method. Careful control of reaction conditions, particularly temperature, is crucial for achieving high yields and ensuring safety. The comprehensive characterization of the product using a suite of analytical techniques is essential to confirm its structure and purity. This versatile molecule holds significant promise for applications in various areas of chemical and materials science, driven by the unique reactivity of the azide group and the photophysical properties of the anthracene core.
References
-
Organic azide - Wikipedia. Available at: [Link]
-
A Direct Comparison of Azide and Nitrile Vibrational Probes - PMC. Available at: [Link]
-
Fourier transform infrared spectroscopy of azide and cyanate ion pairs in AOT reverse micelles | The Journal of Chemical Physics | AIP Publishing. Available at: [Link]
-
An IR Spectroscopy Study of the Degradation of Surface Bound Azido-Groups in High Vacuum | Langmuir - ACS Publications. Available at: [Link]
-
One-pot method for diazotization–azidation of aromatic amines using... - ResearchGate. Available at: [Link]
-
2D-IR spectroscopy of azide-labeled carbohydrates in H2O - ChemRxiv. Available at: [Link]
-
Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling - JoVE. Available at: [Link]
-
2D-IR spectroscopy of azide-labeled carbohydrates in H 2 O - AIP Publishing. Available at: [Link]
-
Staudinger Reactivity and Click Chemistry of Anthracene (A) Based Azido Phosphine N3PA. Available at: [Link]
-
Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Available at: [Link]
-
Synthesis and Application of Monoazo-Anthraquinone Disperse Dyes on Polylactide Fibres - Academic Research Publishing Group. Available at: [Link]
-
Synthesis of Aromatic Azides using Different Methodologies - Bentham Science Publisher. Available at: [Link]
-
Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers - ResearchGate. Available at: [Link]
- CN104447367A - Preparation method of 1-amino-anthraquinone - Google Patents.
-
Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers - PMC. Available at: [Link]
-
Chemistry Diazotization Reaction - Sathee NEET. Available at: [Link]
-
Supplementary Information. Available at: [Link]
-
Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers - PubMed. Available at: [Link]
-
Photochemical and thermal transformations of 1-aryloxy-2- and 4-azidoanthraquinones. Available at: [Link]
-
Diazotisation - Organic Chemistry Portal. Available at: [Link]
-
1-aminoanthracene — Richman Chemical Inc. | Custom Synthesis | Toll Manufacturing | Raw Material Sourcing. Available at: [Link]
- US3380988A - Diazonium salts and process for their preparation - Google Patents.
-
13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) - NP-MRD. Available at: [Link]
-
Electronic Supplementary Information Measurements 1H NMR spectra were recorded at 300 MHz on a Mercury VX-300 spectrometer by us - The Royal Society of Chemistry. Available at: [Link]
-
Facile one-pot synthesis of 10-aryl derivatives of 9- aminoanthracenes and 9,10-dihydroanthracen-9-imines - Arkivoc. Available at: [Link]
-
1-Aminoanthraquinone can only be diazotised by which of the following? (.. - Filo. Available at: [Link]
-
A fluorogenic 'click' reaction of azidoanthracene derivatives | Request PDF - ResearchGate. Available at: [Link]
-
Recent advances in the syntheses of anthracene derivatives - PMC. Available at: [Link]
-
6.8 ¹³C NMR Spectroscopy – Organic Chemistry I - KPU Pressbooks. Available at: [Link]
-
13 C-NMR data of compounds 1a-1d and 5a. - ResearchGate. Available at: [Link]
-
1 H NMR spectra of Anthracene (a) and of the... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
New Photochemical Properties of Azidoaniline and Ciprofloxacin - MDPI. Available at: [Link]
-
1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0185192) - NP-MRD. Available at: [Link]
-
Synthesis and characterization of new anthracene-based semi-conducting materials. Available at: [Link]
-
"A Synthesis of an Anthracene-Based Zwitterion" by Andrew Thomas Champlin. Available at: [Link]
-
Solid-state photochemical and photomechanical properties of molecular crystal nanorods composed of anthracene ester derivatives - Journal of Materials Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores - RSC Publishing. Available at: [Link]
-
Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. Available at: [Link]
-
Relationship between spatially heterogeneous reaction dynamics and photochemical kinetics in single crystals of anthracene derivatives - Chemical Science (RSC Publishing). Available at: [Link]
-
Fig. S6a Solution 1 H NMR spectra of anthracene in gel: the intensity of the aromatic CH signals decreases - ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic azide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. SATHEE: Chemistry Diazotization Reaction [satheeneet.iitk.ac.in]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. A Direct Comparison of Azide and Nitrile Vibrational Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 15. researchgate.net [researchgate.net]
- 16. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 17. researchgate.net [researchgate.net]
- 18. Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Photochemical and thermal transformations of 1-aryloxy-2- and 4-azidoanthraquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
